![molecular formula C22H20O3 B14279410 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid CAS No. 126049-47-6](/img/structure/B14279410.png)
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with hydroxy and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with sodium hydroxide to form 4-methylbenzyl alcohol. This intermediate is then reacted with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield this compound. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product .
化学反应分析
Types of Reactions
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer activities .
相似化合物的比较
Similar Compounds
2-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the additional methylphenyl groups.
4-Methylsalicylic acid: Contains a similar benzoic acid core with a hydroxy and methyl group.
2-Hydroxy-5-methylbenzoic acid: Another isomer with different substitution patterns on the benzoic acid core.
Uniqueness
2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid is unique due to the presence of two methylphenyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
126049-47-6 |
|---|---|
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-[hydroxy-bis(4-methylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H20O3/c1-15-7-11-17(12-8-15)22(25,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24/h3-14,25H,1-2H3,(H,23,24) |
InChI 键 |
PLEGBLHBZWZCHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC=C3C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


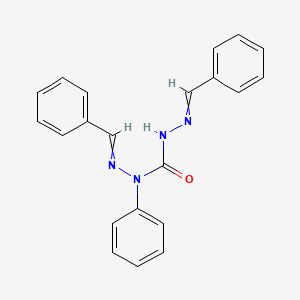
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)
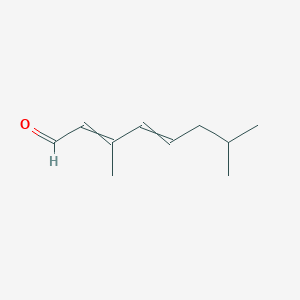
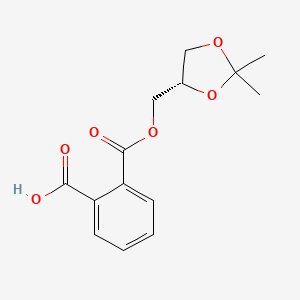
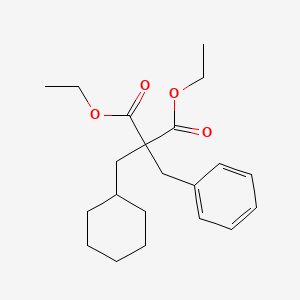
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
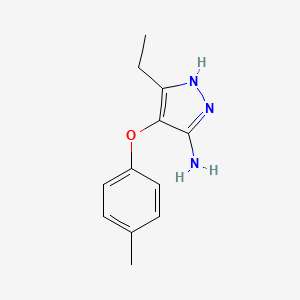
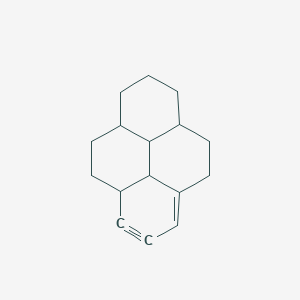
![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)
![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)
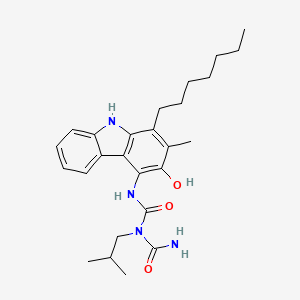
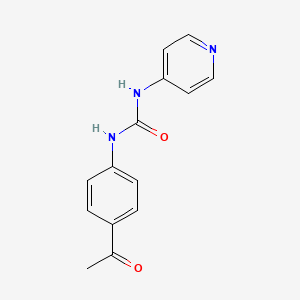
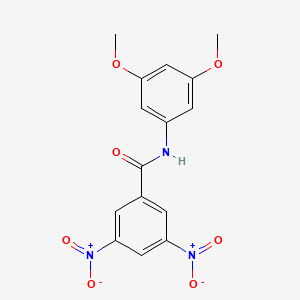
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)
